molecular formula C13H13NO2 B8800296 (1-(Cyanomethyl)cyclopropyl)methyl benzoate CAS No. 142148-12-7

(1-(Cyanomethyl)cyclopropyl)methyl benzoate

Cat. No. B8800296
M. Wt: 215.25 g/mol
InChI Key: CVEIKFUDDMHOKT-UHFFFAOYSA-N
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Patent
US05428033

Procedure details

The nitrile of Step 3 (0.388 mol) was dissolved in ethanol (400 mL), 8N KOH (800 mL) was added and the reaction mixture was heated to reflux overnight. Most of the ethanol was evaporated and ice was added to the mixture. Concentrated HCl was added (600 mL) dropwise at 0° C. (without warming over 10° C. inside the solution) until obtention of pH approx. 1. The acid was then extracted with EtOAc two times and the organic phases were washed 2 times with brine and dried over Na2SO4. The solvent was evaporated and the solid was dissolved in THF (500 mL). A solution of diazomethane in Et2O (about 1.7 L, 0.85 mol) was added at 0° C. until the yellow color remained and no more acid could be seen by TLC. The solvent was evaporated and the residual oil was purified by flash chromatography using 1:1 to 2:1 EtOAc:hexane to yield 28.2 g, (50% yield) of the title compound. 1H NMR (CDCl3) δ0.55 (4H, m), 2.45 (2H, s), 2.55 (1H, t), 3.5 (2H, d), 3.70 (3H, s).
Quantity
0.388 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.7 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][C:11]1([CH2:14][C:15]#N)[CH2:13][CH2:12]1)(=O)C1C=CC=CC=1.[OH-:17].[K+].[N+](=C)=[N-].CC[O:24][CH2:25]C>C(O)C.CCCCCC>[OH:9][CH2:10][C:11]1([CH2:14][C:15]([O:24][CH3:25])=[O:17])[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.388 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1(CC1)CC#N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
1.7 L
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Most of the ethanol was evaporated
ADDITION
Type
ADDITION
Details
ice was added to the mixture
ADDITION
Type
ADDITION
Details
Concentrated HCl was added (600 mL) dropwise at 0° C. (
EXTRACTION
Type
EXTRACTION
Details
The acid was then extracted with EtOAc two times
WASH
Type
WASH
Details
the organic phases were washed 2 times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in THF (500 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
OCC1(CC1)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.